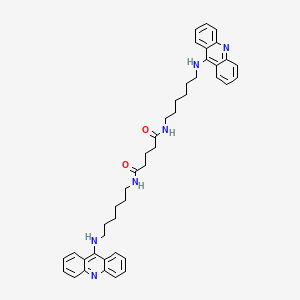
N,N'-Bis(6-(9-acridinylamino)hexyl)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide is a complex organic compound known for its unique structure and properties It is characterized by the presence of acridine groups, which are known for their intercalating properties with DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acridine derivatives with hexylamine, followed by the coupling of the resulting product with pentanediamide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler molecules, typically involving the gain of electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce acridine oxides, while reduction could yield simpler amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a probe to study molecular interactions.
Biology: The compound’s ability to intercalate with DNA makes it valuable in genetic research, including studies on DNA replication and repair.
Medicine: Its potential as an anticancer agent is being explored due to its ability to disrupt DNA function in cancer cells.
Mécanisme D'action
The mechanism of action of N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide primarily involves its interaction with DNA. The acridine groups intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide
- N-[3-(9-acridinylamino)propyl]-N,N-bis(6-(9-acridinylamino)hexyl)amine
Uniqueness
N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide is unique due to its specific structure, which allows for strong intercalation with DNA. Compared to similar compounds, it has a distinct balance of hydrophobic and hydrophilic regions, enhancing its solubility and reactivity in biological systems. This makes it particularly effective in applications requiring DNA interaction, such as anticancer research .
Propriétés
Numéro CAS |
98502-84-2 |
|---|---|
Formule moléculaire |
C43H50N6O2 |
Poids moléculaire |
682.9 g/mol |
Nom IUPAC |
N,N'-bis[6-(acridin-9-ylamino)hexyl]pentanediamide |
InChI |
InChI=1S/C43H50N6O2/c50-40(44-28-13-1-3-15-30-46-42-32-18-5-9-22-36(32)48-37-23-10-6-19-33(37)42)26-17-27-41(51)45-29-14-2-4-16-31-47-43-34-20-7-11-24-38(34)49-39-25-12-8-21-35(39)43/h5-12,18-25H,1-4,13-17,26-31H2,(H,44,50)(H,45,51)(H,46,48)(H,47,49) |
Clé InChI |
XSGVJIDHKKPEFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)CCCC(=O)NCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
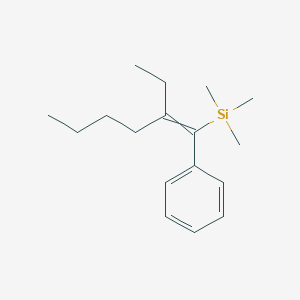

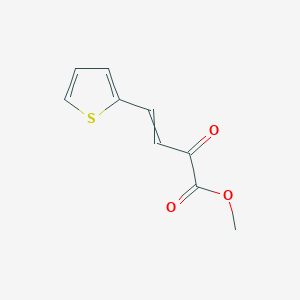
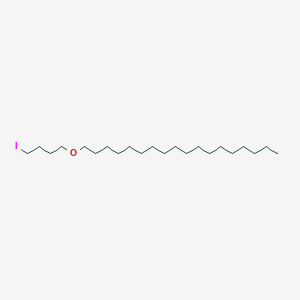
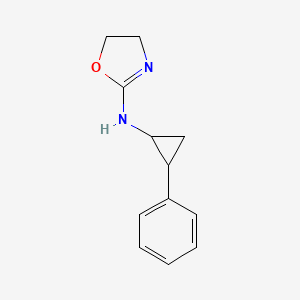
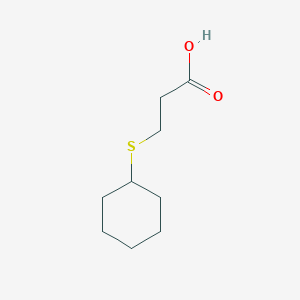
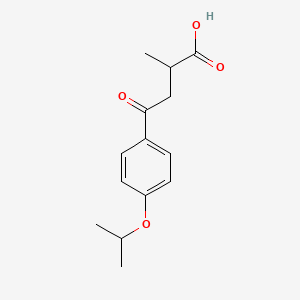
![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
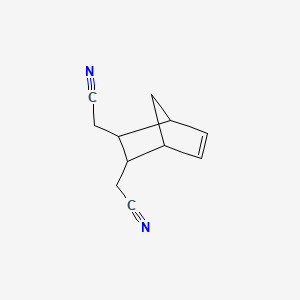
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
